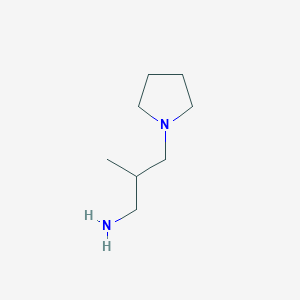

2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Beschreibung

Contextualizing Amine Chemistry in Contemporary Organic Synthesis

Amine chemistry is a foundational element of modern organic synthesis, with nitrogen-containing compounds playing a critical role across a vast array of chemical disciplines. numberanalytics.comamerigoscientific.com Amines are integral structural motifs in a significant percentage of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnumberanalytics.com The development of novel and efficient methods for the synthesis of amines, particularly chiral amines, remains a vibrant area of research. nih.govacs.orgresearchgate.net Contemporary strategies focus on catalytic and enantioselective approaches to afford structurally complex amines with high precision. acs.org These methods are crucial for accessing molecules with desired biological activities and material properties.

The versatility of amines as building blocks stems from their nucleophilic and basic nature, allowing for a wide range of chemical transformations. numberanalytics.com Modern synthetic methods have expanded the toolkit for C-N bond formation, moving beyond traditional methods to more sophisticated catalytic systems that offer greater efficiency and selectivity. numberanalytics.com

Significance of Architecturally Complex Amines in Medicinal Chemistry and Material Sciences

Architecturally complex amines, characterized by features such as stereocenters, cyclic systems, and diverse functional groups, are of paramount importance in medicinal chemistry and material sciences. In drug discovery, the three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological targets. nih.gov Chiral amines, in particular, are essential components of many top-selling drugs. researchgate.net The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle present in 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, is considered a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.org This is due to its frequent appearance in a wide range of biologically active natural products and synthetic drugs. frontiersin.orgwikipedia.org

The incorporation of such complex amine scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. unife.it In material sciences, advanced amines are utilized in the synthesis of polymers, catalysts, and organic electronic materials. numberanalytics.com The specific architecture of the amine can influence the macroscopic properties of the resulting materials, such as thermal stability, conductivity, and optical properties.

Overview of Research Trajectories for Novel Amine Scaffolds

Current research in organic chemistry is heavily focused on the design and synthesis of novel amine scaffolds to expand the accessible chemical space for drug discovery and material science. mykhailiukchem.orgacs.org One major trajectory involves the development of new synthetic methodologies that allow for the efficient construction of complex amine architectures from simple starting materials. thieme-connect.comnih.gov This includes the use of biocatalysis, photoredox catalysis, and advanced transition-metal catalysis to forge C-N bonds with high levels of control. acs.orgorganic-chemistry.org

Another significant research direction is the exploration of bio-inspired scaffolds and the modification of natural product skeletons containing amine functionalities. acs.org The goal is to create libraries of structurally diverse compounds that can be screened for novel biological activities. nih.gov The systematic exploration of structure-activity relationships (SAR) for these new amine scaffolds is crucial for identifying promising lead compounds for further development. unife.it The compound this compound, with its chiral center and pyrrolidine motif, represents a simple yet intriguing example of a novel amine scaffold that could be further elaborated to generate a library of related compounds for biological screening.

Chemical Profile of this compound

While extensive research dedicated solely to this compound is not widely available in public literature, its fundamental chemical properties can be compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 893644-54-7 |

| Topological Polar Surface Area (TPSA) | 29.26 Ų |

| logP (octanol-water partition coefficient) | 0.677 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

This data is compiled from publicly available chemical databases. nih.govchemscene.com

Synthesis and Research Findings

Detailed, peer-reviewed synthetic procedures and specific research findings for this compound are not extensively documented in the scientific literature. However, its structure suggests that its synthesis could be approached through established methodologies for the preparation of chiral amines and pyrrolidine-containing compounds. One plausible synthetic route could involve the Michael addition of pyrrolidine to a suitable methacrylonitrile (B127562) or methyl methacrylate (B99206) precursor, followed by reduction of the nitrile or ester group to the primary amine. For instance, a related synthesis of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate involves the reaction of pyrrolidine with methyl methacrylate. chemicalbook.com Subsequent reduction of the ester group would yield the desired product.

Given the presence of a chiral center, enantioselective synthesis would be a key consideration for any research application. Modern asymmetric synthesis techniques, such as catalytic asymmetric hydrogenation or the use of chiral auxiliaries, could be employed to obtain enantiomerically pure forms of the compound. acs.org

Potential Applications in Medicinal Chemistry and Material Sciences

Based on the structural motifs present in this compound, its potential applications can be inferred within the broader context of related compounds.

The pyrrolidine ring is a key component in numerous pharmaceuticals with diverse biological activities, including antiviral, anticancer, and central nervous system-modulating effects. frontiersin.org Therefore, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine and the tertiary amine within the pyrrolidine ring offer multiple points for chemical modification, allowing for the generation of a library of analogs for biological screening.

In the realm of material science, diamines are often used as monomers in the synthesis of polyamides and polyimides, or as curing agents for epoxy resins. The specific structure of this compound, with its combination of a primary and a tertiary amine and a chiral center, could impart unique properties to polymers derived from it, such as altered solubility, thermal stability, or chiral recognition capabilities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJULWGNCNKVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Pyrrolidin 1 Yl Propan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Amine Core

A retrosynthetic analysis of the target molecule, 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine, reveals several key bonds that can be strategically disconnected to identify potential starting materials. The primary disconnections involve the carbon-nitrogen bonds and the carbon-carbon backbone.

Primary Disconnections:

C-N Bond Disconnection (Pyrrolidine Ring): The bond between the propan-1-amine backbone and the pyrrolidine (B122466) nitrogen is a prime candidate for disconnection. This leads to a 3-halo-2-methylpropan-1-amine derivative (or a related electrophile) and pyrrolidine as synthons. The forward reaction would be a nucleophilic substitution.

C-N Bond Disconnection (Primary Amine): Disconnecting the primary amino group reveals a 2-methyl-3-(pyrrolidin-1-yl)propanal or a corresponding carboxylic acid derivative. This suggests a reductive amination or an amide reduction in the forward synthesis.

C-C Bond Disconnection: A disconnection of the C2-C3 bond points towards a Michael addition strategy. This would involve a Michael acceptor, such as acrylonitrile, and a suitable nucleophile.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Total Synthesis Approaches

The total synthesis of this compound can be designed using either convergent or divergent strategies, allowing for flexibility in the construction of the molecular framework.

Convergent Synthesis Strategies

Convergent syntheses involve the independent synthesis of key fragments of the molecule, which are then combined in the final steps. This approach is often efficient for building molecular complexity.

A plausible convergent approach for this compound would involve the preparation of a protected 2-methyl-3-halopropan-1-amine and its subsequent reaction with pyrrolidine. For instance, starting from commercially available 2-methyl-1,3-propanediol, one could selectively protect one hydroxyl group, convert the other to a leaving group (e.g., a tosylate or a bromide), and then displace it with pyrrolidine. The remaining protected hydroxyl group could then be converted to the primary amine.

Illustrative Convergent Synthesis Route:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Methyl-1,3-propanediol | Trityl chloride, pyridine | 2-Methyl-3-(trityloxy)propan-1-ol |

| 2 | 2-Methyl-3-(trityloxy)propan-1-ol | p-Toluenesulfonyl chloride, triethylamine | 2-Methyl-3-(trityloxy)propyl tosylate |

| 3 | 2-Methyl-3-(trityloxy)propyl tosylate | Pyrrolidine, heat | 1-(2-Methyl-3-(trityloxy)propyl)pyrrolidine |

| 4 | 1-(2-Methyl-3-(trityloxy)propyl)pyrrolidine | Acidic deprotection | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol |

| 5 | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol | 1. Mesyl chloride, triethylamine 2. Sodium azide 3. H₂, Pd/C | This compound |

Divergent Synthesis Pathways from Key Intermediates

Divergent synthesis allows for the creation of a library of related compounds from a common intermediate. For the synthesis of the target compound and its analogues, a key intermediate such as 2-methyl-3-aminopropan-1-ol could be utilized.

Starting with this intermediate, the primary amine could be selectively protected, followed by activation of the hydroxyl group and substitution with various secondary amines, including pyrrolidine. Alternatively, the hydroxyl group could be protected, and the primary amine could undergo reductive amination with different aldehydes or ketones.

Stereoselective Synthesis of Enantiopure this compound

The presence of a chiral center at the C2 position of the propane (B168953) backbone necessitates stereoselective methods to obtain enantiomerically pure forms of the target molecule.

Asymmetric Catalysis in Amine Synthesis

Asymmetric catalysis offers a powerful tool for establishing stereocenters with high enantioselectivity. One potential strategy involves the asymmetric hydrogenation of a suitable prochiral precursor. For example, a 2-methyl-3-(pyrrolidin-1-yl)propen-1-amine derivative could be hydrogenated using a chiral rhodium or ruthenium catalyst to set the stereocenter at C2.

Another approach is the use of asymmetric transfer hydrogenation of a corresponding imine, which can be an effective method for the synthesis of chiral amines.

Chiral Pool Approaches

The chiral pool provides access to enantiomerically pure starting materials derived from natural sources. For the synthesis of this compound, a suitable chiral starting material could be a derivative of an amino acid, such as β-aminoisobutyric acid.

For example, (R)- or (S)-3-amino-2-methylpropanoic acid can be used as a starting point. The carboxylic acid can be reduced to the corresponding alcohol, and the amino group can be used to introduce the pyrrolidine moiety through reductive amination. The resulting hydroxyl group can then be converted to the primary amine.

Potential Chiral Pool Synthesis Outline:

| Step | Starting Material | Key Transformation | Intermediate |

| 1 | (R)-3-Amino-2-methylpropanoic acid | Protection of the amine (e.g., Boc anhydride) | (R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid |

| 2 | Protected amino acid | Reduction of carboxylic acid (e.g., with borane) | (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate |

| 3 | Protected amino alcohol | Activation of hydroxyl group (e.g., tosylation) | (R)-tert-Butyl (2-methyl-3-(tosyloxy)propyl)carbamate |

| 4 | Tosylated intermediate | Substitution with pyrrolidine | (R)-tert-Butyl (2-methyl-3-(pyrrolidin-1-yl)propyl)carbamate |

| 5 | Protected diamine | Deprotection of the Boc group | (R)-2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine |

This approach leverages the existing stereocenter of the starting material to produce the enantiomerically pure target compound.

Diastereoselective Methods

The presence of two stereocenters in this compound necessitates diastereoselective synthetic strategies to control the relative stereochemistry of the final product. One effective approach is the diastereoselective reduction of a chiral precursor . For instance, a chiral β-amino ketone could be synthesized and subsequently reduced to the corresponding amino alcohol with high diastereoselectivity. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the existing stereocenter.

Another powerful strategy involves the ring-opening of a stereochemically defined epoxide . A chiral epoxypropane derivative can be subjected to nucleophilic attack by pyrrolidine, followed by conversion of the resulting alcohol to an amine. The SN2 nature of the epoxide opening ensures an inversion of stereochemistry at one center, thus establishing the desired diastereomeric relationship.

Furthermore, asymmetric hydroamination of a suitable allylic amine precursor represents a modern and efficient method. nih.gov Copper-catalyzed hydroamination, for example, can construct chiral, differentially protected vicinal diamines with high regio- and enantioselectivity under mild conditions. nih.gov

A hypothetical diastereoselective synthesis is outlined in the table below:

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Asymmetric Epoxidation | (E)-crotyl alcohol, Ti(OiPr)4, (+)-DET, t-BuOOH | Chiral epoxy alcohol |

| 2 | Pyrrolidine Ring-Opening | Pyrrolidine, heat | Chiral amino alcohol |

| 3 | Mesylation | Methanesulfonyl chloride, triethylamine | Mesylated amino alcohol |

| 4 | Azide Displacement | Sodium azide, DMF | Azido amine |

| 5 | Reduction | H2, Pd/C | This compound |

Novel Reaction Development for C-N Bond Formation

Recent advancements in organic synthesis have introduced innovative methods for the construction of C-N bonds, offering improved efficiency and selectivity.

The synthesis of this compound involves the formation of two distinct C-N bonds. Achieving controlled regioselectivity is crucial. Modern catalytic systems, such as those based on rhodium or palladium, enable highly regioselective amination reactions. For example, a rhodium-catalyzed hydroamination of an allylic amine can provide a direct route to unsymmetrical vicinal diamines. nih.gov

Catalytic hydrogenation and reductive amination are fundamental transformations for the synthesis of amines. The development of novel catalysts has significantly improved the efficiency and selectivity of these reactions. For the synthesis of the target molecule, a precursor containing a nitrile or an imine functionality could be reduced.

Reductive amination, which involves the reaction of a carbonyl compound with an amine followed by reduction, is a versatile one-pot procedure. The use of specific reducing agents like sodium triacetoxyborohydride allows for mild and selective reductions. A dynamic kinetic asymmetric ring-opening of a racemic nitroepoxide with a chiral amine, followed by reductive amination, presents a sophisticated approach to chiral vicinal diamines.

| Reaction | Substrate | Catalyst/Reagent | Product |

| Catalytic Hydrogenation | 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile | Rh/C, H2 | This compound |

| Reductive Amination | 1-(Pyrrolidin-1-yl)propan-2-one | NH3, NaBH3CN | This compound |

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally friendly processes.

The use of organic solvents contributes significantly to the environmental impact of chemical syntheses. Therefore, developing solvent-free or aqueous-based methods is a key goal of green chemistry. For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be achieved under solvent-free conditions using a reusable catalyst like alumina. researchgate.net While not directly applicable to the target molecule's synthesis, this demonstrates the feasibility of solvent-free approaches for related compounds. An aqueous protocol for the reductive ring-opening of N-tosyl aziridines to yield 1,2-diamines has also been reported, utilizing nitroarenes as a readily available amino source. organic-chemistry.org

The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For the synthesis of diamides from dicarboxylic acids and amines, Nb2O5 has been shown to be a reusable heterogeneous Lewis acid catalyst. acs.org The development of similar recyclable catalysts for the synthesis of this compound would significantly improve the sustainability of the process.

To quantify the environmental impact of a synthesis, various green metrics have been developed. rsc.org These include Atom Economy, Process Mass Intensity (PMI), and the E-Factor. rsc.orgresearchgate.net By evaluating these metrics, different synthetic routes can be compared to identify the most sustainable option. The CHEM21 green metrics toolkit provides a framework for assessing the greenness of chemical processes. rsc.org

| Green Metric | Definition | Goal for a "Green" Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Low |

| E-Factor | Total waste (kg) / Product (kg) | Low |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Pyrrolidin 1 Yl Propan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group (-NH2) is characteristically nucleophilic due to the lone pair of electrons on the nitrogen atom. This feature is the basis for a wide range of chemical reactions.

Acylation and Alkylation Reactions

In principle, the primary amine of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine would readily undergo acylation with reagents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. Similarly, alkylation with alkyl halides would lead to the formation of secondary amines. However, a diligent search of scientific databases and chemical literature yielded no specific studies or data tables detailing the reaction conditions (e.g., solvents, temperatures, catalysts) or the yields for these reactions specifically for this compound.

Condensation Reactions with Carbonyl Compounds

The primary amine is expected to react with aldehydes and ketones in condensation reactions to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. Despite the fundamental nature of this reaction, no documented examples or mechanistic investigations involving this compound could be located.

Reactivity of the Pyrrolidine (B122466) Nitrogen

Protonation and Salt Formation Equilibrium Studies

Both the primary amine and the tertiary pyrrolidine nitrogen can be protonated by acids to form ammonium (B1175870) salts. The relative basicity of the two nitrogen atoms, and thus the equilibrium of protonation, would be an important characteristic. This is typically quantified by pKa values. Regrettably, no experimentally determined pKa values or detailed equilibrium studies for this compound are available in the current body of scientific literature.

Quaternization Reactions

The tertiary nitrogen of the pyrrolidine ring is susceptible to quaternization reactions. This involves the reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This is a classic SN2 reaction where the nitrogen atom acts as the nucleophile. As with other aspects of its reactivity, specific research detailing the kinetics or products of quaternization for this particular compound is absent from the literature.

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing two amine groups at different positions on a flexible carbon chain, suggests the possibility of intramolecular cyclization reactions under certain conditions to form novel heterocyclic systems. Furthermore, rearrangement reactions, such as those involving the migration of groups to or from the nitrogen atoms, could potentially be induced. However, the literature search did not uncover any studies that have explored or reported such cyclization or rearrangement pathways for this molecule.

Intramolecular Cyclization Pathways

The proximity of the primary amine at the C1 position and the tertiary amine of the pyrrolidine ring allows for the theoretical possibility of intramolecular cyclization reactions. Such transformations are typically promoted by the introduction of a suitable electrophilic agent that can react with one or both nitrogen atoms, leading to the formation of a new heterocyclic ring system. For instance, reaction with a dielectrophile could potentially lead to the formation of a bicyclic structure. The regioselectivity of such a cyclization would be influenced by the relative nucleophilicity and steric accessibility of the two amine groups. While specific studies on this compound are not available, related 1,3-diamines are known to undergo cyclization to form six-membered heterocyclic rings. Visible light-induced intramolecular cyclization of diamines has also been reported as an efficient method for the synthesis of tetrahydroimidazole derivatives.

Skeletal Rearrangements Under Specific Conditions

Skeletal rearrangements in molecules like this compound are plausible under specific, often strenuous, conditions such as strong acid or base catalysis, or at elevated temperatures. The presence of the pyrrolidine ring introduces a degree of conformational rigidity, but ring-opening and subsequent rearrangement, or rearrangements involving the alkyl chain, could theoretically occur. A recent study has demonstrated a novel skeletal editing method that directly inserts a nitrogen atom into pyrrolidine rings, converting them into tetrahydropyridazine scaffolds under mild conditions. While this has not been specifically applied to the title compound, it highlights the potential for skeletal modification of the pyrrolidine moiety.

Oxidation and Reduction Potentials and Pathways

The nitrogen atoms in this compound are susceptible to both oxidation and reduction, with the specific pathway and potential being highly dependent on the reagents and reaction conditions.

Electrochemical Behavior of the Amine Functionality

The electrochemical behavior of this compound is expected to be characterized by the oxidation of its amine functionalities. The tertiary amine within the pyrrolidine ring is generally more susceptible to oxidation than the primary amine. The oxidation potential would be influenced by the solvent, pH, and the nature of the electrode material. Studies on similar tertiary amines suggest that the oxidation process likely involves the formation of a radical cation intermediate. The subsequent fate of this intermediate can vary, leading to dealkylation or other oxidative transformations. The electrochemical behavior of structurally related di-imine Schiff bases has been investigated, showing that the inhibitory efficiency is linked to adsorption on steel surfaces.

Catalytic Oxidation/Reduction Studies

Catalytic oxidation of this compound could lead to a variety of products. Oxidation of the pyrrolidine ring could occur, potentially leading to the formation of lactams. The primary amine could also be oxidized to an imine or a nitro group, depending on the catalyst and oxidant used. For instance, the oxidation of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide has been shown to yield the corresponding pyrrolidin-2-ones. Conversely, catalytic reduction, for example, through transfer hydrogenation, is a common method for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines. While not a direct study of the title compound's reduction, it illustrates a relevant catalytic transformation of the pyrrolidine ring.

Mechanistic Elucidation of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic Studies and Reaction Order Determination

To date, no specific kinetic studies on reactions involving this compound have been reported in the literature. However, general principles of amine reactivity can be applied to predict its kinetic behavior. For instance, in reactions where the primary amine acts as a nucleophile, the reaction rate would be expected to be dependent on the concentration of both the amine and the electrophile, likely following second-order kinetics. The steric hindrance around the tertiary amine would likely result in a lower reaction rate compared to the primary amine in nucleophilic substitution reactions. Kinetic studies on the reactions of diamines with other reagents have been performed, and these can provide a framework for potential future investigations into the reactivity of the title compound.

Isotopic Labeling Experiments

A thorough review of scientific literature reveals a notable absence of published studies specifically detailing isotopic labeling experiments on this compound. Consequently, there is no available data from such investigations to report on the chemical reactivity or to provide mechanistic insights into the behavior of this specific compound.

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions and metabolic processes. By substituting an atom with its heavier, non-radioactive isotope (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D; or carbon-12, ¹²C, with carbon-13, ¹³C), researchers can follow the labeled atom's trajectory and elucidate complex reaction mechanisms.

While this methodology is widely applied across chemical and biological sciences to understand reaction kinetics, metabolic fate, and biosynthetic pathways of various molecules, its application to this compound has not been documented in accessible scientific literature. Therefore, no data tables or detailed research findings related to isotopic labeling of this compound can be presented.

Further research employing isotopic labeling would be necessary to provide empirical data on the mechanistic aspects of this compound's chemical reactivity and metabolic fate.

Derivatization Strategies and Functionalization of 2 Methyl 3 Pyrrolidin 1 Yl Propan 1 Amine

Formation of Amides and Carbamates

The primary amine group of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a prime target for acylation reactions to form stable amide bonds. Similarly, it can react with appropriate reagents to yield carbamates. These functional groups are prevalent in medicinal chemistry, often improving a molecule's metabolic stability and membrane permeability.

Peptide Coupling Reagents for Amide Bond Formation

The formation of an amide bond between a carboxylic acid and the primary amine of this compound typically requires the use of a coupling reagent to activate the carboxylic acid. This process, central to peptide synthesis, prevents the direct, and often inefficient, condensation reaction. A variety of modern coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions. hepatochem.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. While specific studies detailing the use of these reagents with this compound are not extensively documented in publicly available literature, the general principles of their reactivity apply. For instance, a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) would activate a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of the target molecule. To minimize side reactions and reduce racemization (if the carboxylic acid is chiral), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. bachem.com

Phosphonium reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino derivative (PyBOP), and uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, even in sterically hindered couplings. peptide.com The choice of reagent and reaction conditions (solvent, base, temperature) would be critical in achieving high yields and purity of the resulting amide derivative.

Table 1: Common Peptide Coupling Reagents and Their Characteristics

| Reagent Class | Example Reagents | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, cost-effective. By-products can be problematic for purification. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, less hazardous by-products than some older reagents. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction rates, low racemization, effective for difficult couplings. |

Synthesis of Prodrugs and Pro-ligands

The chemical modification of a biologically active compound to form a new entity that can be converted into the active parent molecule in vivo is a key strategy in drug design known as the prodrug approach. ijpcbs.comresearchgate.net This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. centralasianstudies.org The primary amine of this compound is an ideal handle for creating carrier-linked prodrugs, where the parent molecule is covalently attached to a promoiety that is cleaved under physiological conditions. ijpcbs.com

Amide and carbamate (B1207046) linkages are frequently used in prodrug design due to their relative stability and the potential for enzymatic cleavage in the body by amidases or esterases. nih.gov For example, linking a therapeutic carboxylic acid to the primary amine of this compound would form an amide prodrug. The properties of the resulting prodrug could be fine-tuned by the choice of the parent drug.

Similarly, the concept can be extended to pro-ligands in coordination chemistry. A ligand can be temporarily modified to alter its properties, such as solubility or reactivity, and then converted to the active ligand under specific conditions to interact with a metal center.

Synthesis of Ureas and Thioureas

The reaction of the primary amine of this compound with isocyanates and isothiocyanates provides a direct route to the synthesis of substituted ureas and thioureas, respectively. These functional groups are important pharmacophores found in numerous biologically active compounds and also serve as versatile intermediates in organic synthesis.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic primary amine of this compound readily adds to the electrophilic carbon atom of an isocyanate (R-N=C=O) to form a urea (B33335) derivative. The reaction is typically rapid and high-yielding, often proceeding at room temperature without the need for a catalyst. The general mechanism involves the attack of the amine nitrogen on the central carbon of the isocyanate, followed by proton transfer. nih.gov

Similarly, reaction with an isothiocyanate (R-N=C=S) yields a thiourea (B124793) derivative. nih.gov Thioureas are structurally analogous to ureas, with the carbonyl oxygen replaced by a sulfur atom. This substitution significantly alters the electronic and hydrogen-bonding properties of the molecule, which can have a profound impact on its biological activity and coordination chemistry. A variety of substituted isocyanates and isothiocyanates are commercially available, allowing for the synthesis of a diverse library of urea and thiourea derivatives of this compound.

Table 2: General Reactions for Urea and Thiourea Synthesis

| Reactant 1 | Reactant 2 | Product Functional Group | General Reaction |

|---|---|---|---|

| This compound | Isocyanate (R-NCO) | Urea | Amine + Isocyanate → Urea |

Design and Synthesis of Metal Ligands

The presence of two nitrogen atoms—a primary amine and a tertiary amine—in this compound makes it an attractive scaffold for the design of chelating ligands for metal ions. The spatial arrangement of these nitrogen donors can allow the molecule to act as a bidentate ligand, binding to a metal center through both nitrogen atoms to form a stable chelate ring.

Bidentate and Polydentate Ligand Systems from this compound

A bidentate ligand is a molecule that can form two coordinate bonds to a single metal ion. nih.gov In its native form, this compound can potentially act as a bidentate N,N'-donor ligand. The formation of a six-membered chelate ring with a metal center is plausible, which is a thermodynamically favorable arrangement.

Furthermore, the primary amine group serves as a point for further modification to introduce additional donor atoms, thereby increasing the denticity of the ligand. For example, reaction with a molecule containing other potential coordinating groups (e.g., pyridine, imidazole, or carboxylate moieties) can lead to the formation of tridentate or tetradentate ligands. These polydentate ligands can form highly stable complexes with a variety of transition metals, lanthanides, and actinides. nih.gov The specific coordination geometry and properties of the resulting metal complexes would depend on the nature of the metal ion and the precise structure of the ligand. researchgate.net While specific examples of metal complexes with ligands derived from this compound are not well-documented in the literature, the synthetic principles for creating such systems are well-established in coordination chemistry.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the chemical compound This compound to generate a detailed and scientifically accurate article that adheres to the provided outline.

The requested topics—Chiral Ligand Architectures, Bioconjugation via Amine Reactivity, and Polymer Functionalization and Grafting—are highly specialized fields. While the structure of this compound, which contains both a primary and a tertiary amine, suggests theoretical potential for such applications, there are no specific studies, research findings, or data tables published in peer-reviewed journals or patents that focus on this particular molecule for these purposes.

To maintain scientific accuracy and strictly adhere to the instructions of focusing solely on "this compound" and the specified subsections, the article cannot be generated. Providing general information on how similar diamines are used in these applications would violate the explicit constraints of the request.

Therefore, the requested article cannot be created at this time due to the absence of specific research findings for this compound.

Advanced Spectroscopic Characterization Methodologies for 2 Methyl 3 Pyrrolidin 1 Yl Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides granular information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for unambiguously assigning signals and mapping the complete molecular structure of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the methine proton (H2) and the protons of the adjacent methyl (H4) and methylene (B1212753) groups (H1 and H3). It would also show couplings between the methylene protons within the pyrrolidine (B122466) ring (H5/H5' to H6/H6').

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.ch HSQC is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For instance, the proton signal for the primary amine's methylene group (H1) would show a cross-peak to its corresponding carbon signal (C1).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. epfl.ch This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would include those from the methyl protons (H4) to the methine carbon (C2) and the methylene carbon (C3), and from the methylene protons adjacent to the pyrrolidine nitrogen (H5) to the other ring carbons (C6).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation and stereochemistry. This is distinct from COSY, which shows through-bond coupling. For this molecule, NOESY could reveal spatial proximities between protons on the pyrrolidine ring and the propan-1-amine side chain.

The following tables summarize the predicted NMR data based on the compound's structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS and may vary based on solvent and other experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1 (-CH₂NH₂) | ~2.7 - 2.9 | m | ~45 - 50 |

| C2 (-CH-) | ~1.8 - 2.0 | m | ~35 - 40 |

| C3 (-CH₂-N(ring)) | ~2.4 - 2.6 | m | ~60 - 65 |

| C4 (-CH₃) | ~0.9 - 1.1 | d | ~15 - 20 |

| C5, C5' (ring -CH₂-N) | ~2.5 - 2.7 | m | ~50 - 55 |

| C6, C6' (ring -CH₂-) | ~1.7 - 1.9 | m | ~20 - 25 |

| -NH₂ | Broad singlet (variable) | s (br) | - |

Table 2: Key Predicted 2D NMR Correlations

| Experiment | Proton Signal | Correlated Signals |

|---|---|---|

| COSY | H1 | H2 |

| H2 | H1, H3, H4 | |

| H5/H5' | H6/H6' | |

| HSQC | H1 | C1 |

| H2 | C2 | |

| H4 | C4 | |

| H5/H5' | C5/C5' | |

| HMBC | H1 | C2, C3 |

| H4 | C2, C3 | |

| H3 | C2, C4, C5/C5' |

Solid-state NMR (SSNMR) is a powerful technique for characterizing the structure of materials in their solid form, which is crucial for pharmaceutical compounds that can exist in different crystalline forms, or polymorphs. jst.go.jp Different polymorphs of a compound can have distinct physicochemical properties. SSNMR can distinguish between these forms because the NMR signals are sensitive to the local molecular environment, which differs in each crystal lattice.

For this compound, which is likely to be formulated as a salt (e.g., a hydrochloride salt) to improve stability and solubility, SSNMR would be invaluable. The ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment would likely show different chemical shifts for the carbon atoms in different polymorphic forms. Furthermore, SSNMR can be used to study the proximity of ions in a salt form; for instance, ³⁵Cl SSNMR could be used to probe the environment around the chloride anion in a hydrochloride salt, providing a sensitive fingerprint for different polymorphs. nih.govresearcher.lifeacs.org This technique can also quantify the amounts of crystalline and amorphous content in a bulk sample. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically within 5 ppm). This allows for the determination of the elemental formula of a molecule by distinguishing its exact mass from other molecules with the same nominal mass. For this compound (C₈H₁₈N₂), HRMS would be used to confirm its elemental composition. The protonated molecule, [M+H]⁺, would be observed in the positive ion mode.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂ |

| Monoisotopic Mass | 142.146999 u |

| Observed Ion ([M+H]⁺) | 143.154274 u |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. sapub.org This provides valuable information about the molecule's structure by revealing its fragmentation pathways.

For this compound, fragmentation is expected to be directed by the two nitrogen atoms. Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org Studies on related α-pyrrolidinophenone derivatives show that a dominant pathway is the neutral loss of the pyrrolidine ring. researchgate.netwvu.edu

Predicted Fragmentation Pathways:

Alpha-cleavage adjacent to the pyrrolidine nitrogen: Cleavage of the C2-C3 bond could lead to the formation of a stable pyrrolidinium-containing ion.

Alpha-cleavage adjacent to the primary amine: Cleavage of the C1-C2 bond would generate a CH₂=NH₂⁺ ion (m/z 30) and a corresponding radical cation.

Loss of the side chain: Fragmentation could result in a protonated pyrrolidine ion (m/z 72).

Table 4: Predicted Key Fragment Ions in MS/MS Spectrum of [C₈H₁₈N₂+H]⁺

| Predicted m/z | Possible Fragment Structure/Loss | Proposed Fragmentation Pathway |

|---|---|---|

| 113.1226 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the primary amine |

| 84.0808 | [C₅H₁₀N]⁺ | Cleavage of C2-C3 bond, forming a methylpyrrolidinium species |

| 72.0808 | [C₄H₁₀N]⁺ | Protonated pyrrolidine, resulting from cleavage of C3-N bond |

| 70.0651 | [C₄H₈N]⁺ | Iminium ion from cleavage of the propanamine side chain |

| 58.0651 | [C₃H₈N]⁺ | Iminium ion from alpha-cleavage at C2-C3 bond |

| 30.0338 | [CH₄N]⁺ | Alpha-cleavage at C1-C2 bond, forming [CH₂NH₂]⁺ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. sapub.org The techniques rely on the interaction of light with molecular vibrations.

For this compound, key vibrational modes would include:

N-H stretching: The primary amine (-NH₂) group will exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region in the IR spectrum. These bands are often weak in Raman spectra.

C-H stretching: Aliphatic C-H stretching vibrations from the methyl, methylene, and methine groups will appear in the 2850-3000 cm⁻¹ region.

N-H bending: The scissoring motion of the -NH₂ group typically results in a medium to strong absorption band around 1590-1650 cm⁻¹.

C-N stretching: The C-N stretching vibrations for both the primary and tertiary amines will appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

Computational studies on pyrrolidine and its derivatives have shown that density functional theory (DFT) calculations can reliably predict vibrational spectra and aid in the assignment of normal modes. capes.gov.brnih.gov

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong | Weak |

| CH₂/CH₃ Bend | 1350 - 1470 | Medium | Medium |

| C-N Stretch (aliphatic amine) | 1000 - 1250 | Medium | Weak-Medium |

| Pyrrolidine Ring Vibrations | 800 - 1200 | Medium | Medium-Strong |

Vibrational Mode Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

For this compound, key vibrational modes would be expected in the following regions:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Primary Amine (NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| N-H Bending (Scissoring) | 1590 - 1650 | |

| N-H Wagging | 780 - 880 | |

| Methylene/Methyl (CH₂/CH₃) | C-H Stretching | 2850 - 3000 |

| C-H Bending | 1350 - 1470 | |

| Pyrrolidine Ring | C-N Stretching | 1020 - 1250 |

| Ring Vibrations | Various | |

| C-C Backbone | C-C Stretching | 800 - 1200 |

This table represents generalized expected ranges for the functional groups present in the molecule and is not based on experimental data for the specific compound.

A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign specific peaks to their corresponding vibrational modes, as the spectra of complex molecules can have many overlapping peaks.

Conformational Analysis

The flexible aliphatic chain of this compound allows for multiple rotational isomers (conformers). The relative energies and populations of these conformers can be investigated using a combination of spectroscopic techniques and computational modeling.

Computational studies would be essential to map the potential energy surface by rotating the single bonds in the molecule's backbone. This would identify the stable, low-energy conformations. The calculated vibrational frequencies for each conformer could then be compared with experimental IR and Raman spectra to determine which conformers are present in the sample and their relative abundance under different conditions (e.g., in various solvents or at different temperatures).

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It is valuable for:

Phase Identification: Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."

Purity Analysis: The presence of crystalline impurities can be detected.

Polymorphism Studies: Different crystal forms (polymorphs) of the same compound can be identified, which is crucial in pharmaceutical sciences.

The resulting diffractogram would show peaks at specific 2θ angles, corresponding to the different crystal planes.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light.

Conformational Studies in Solution

For a chiral derivative of this compound, CD spectroscopy would be instrumental in solution-phase conformational analysis. The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. By observing changes in the CD spectrum with variations in solvent polarity, temperature, or pH, one can infer changes in the preferred conformation of the molecule in solution. Theoretical calculations of CD spectra for different conformers can be compared with experimental data to gain a deeper understanding of the conformational landscape.

Determination of Enantiomeric Excess (if applicable)

The determination of enantiomeric excess (ee) is a critical analytical challenge in modern chemistry, particularly for chiral compounds such as this compound. Since this compound possesses a chiral center at the second carbon of the propane (B168953) chain, it can exist as a pair of enantiomers. Therefore, the application of advanced spectroscopic methodologies to quantify the relative amounts of each enantiomer in a sample is highly relevant. The primary approach involves the use of a chiral auxiliary, which can be a chiral derivatizing agent (CDA), a chiral solvating agent (CSA), or a chiral stationary phase in chromatography, to induce a measurable difference between the enantiomers.

A variety of techniques have been developed for the rapid and accurate analysis of enantiomeric excess. researchgate.netheraldopenaccess.us These include nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, mass spectrometry (MS), and chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). heraldopenaccess.us

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining enantiomeric excess, typically by converting the enantiomers into diastereomers with distinct NMR spectra. rsc.orgkit.edu This is achieved by reacting the amine with a chiral derivatizing agent. rsc.org For a primary amine like this compound, a common strategy involves reaction with a chiral acid, such as Mosher's acid, to form diastereomeric amides. The differing chemical environments of the nuclei in the resulting diastereomers lead to separate signals in the ¹H, ¹³C, or other relevant NMR spectra, allowing for quantification by integration.

Another NMR-based approach utilizes chiral solvating agents, which form transient diastereomeric complexes with the enantiomers. acs.orgresearchgate.net These weak interactions can induce small but measurable differences in the chemical shifts of the enantiomers. Chiral crown ethers have been shown to be effective discriminating agents for protonated amines and amino alcohols. researchgate.net

A more recent development involves the use of inorganic chiral derivatizing agents, such as cyclodiphosph(III)azanes. Reaction of a chiral amine with such a reagent can produce sharp ³¹P NMR signals with distinct chemical shift differences between the resulting diastereomers, enabling direct determination of the enantiomeric excess by integration. rsc.org

Illustrative NMR Data for Diastereomers of a this compound Derivative

| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Δδ (ppm) |

| H-1a | 3.52 | 3.55 | 0.03 |

| H-1b | 3.41 | 3.45 | 0.04 |

| H-2 | 2.15 | 2.20 | 0.05 |

| CH₃ | 0.95 | 0.98 | 0.03 |

This table represents hypothetical ¹H NMR data for the diastereomers formed after derivatization of this compound with a generic chiral agent, illustrating the expected chemical shift differences.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is an inherently chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. acs.org While enantiomers have identical UV-Vis absorption spectra, they exhibit equal and opposite CD signals. This property can be harnessed to determine enantiomeric excess.

One method involves the formation of diastereomeric complexes with a CD-active host molecule. For instance, α-chiral primary amines can condense with a dialdehyde (B1249045) in the presence of a metal ion like iron(II) to form octahedral complexes that are CD-active. researchgate.net The intensity of the CD signal at a specific wavelength is often directly proportional to the enantiomeric excess of the amine. By constructing a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined. researchgate.netacs.org

Mass Spectrometry (MS)

While mass spectrometry is inherently "chiral-blind" as enantiomers have the same mass, it can be adapted for chiral analysis through the formation of diastereomeric complexes. ucdavis.edupolyu.edu.hknih.gov One approach, known as the kinetic method, involves the gas-phase reaction of protonated diastereomeric complexes with a neutral molecule. The different reaction rates of the diastereomers can be correlated with the enantiomeric composition. ucdavis.edu

Ion mobility mass spectrometry (IM-MS) is another powerful technique where diastereomeric complex ions are separated based on their different sizes and shapes (collision cross-sections) as they move through a drift tube filled with a neutral gas. polyu.edu.hk This allows for the quantification of each enantiomer.

Chromatographic Methods

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are widely used for the determination of enantiomeric excess. heraldopenaccess.us These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

In chiral GC, the analyte is passed through a column containing a CSP, often a cyclodextrin (B1172386) derivative. ed.govgcms.cz The two enantiomers will have different retention times, allowing for their separation and quantification. For amines, derivatization to a less polar derivative may be necessary to improve chromatographic performance.

Chiral HPLC operates on a similar principle, using a column packed with a chiral stationary phase. heraldopenaccess.usnih.gov The choice of the stationary phase and the mobile phase is crucial for achieving good separation. The separated enantiomers can be detected using standard detectors like UV-Vis, and the enantiomeric excess is determined from the relative peak areas.

Illustrative Chiral GC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 12.5 | 75 |

| (S)-enantiomer | 13.2 | 25 |

This table provides hypothetical gas chromatography data for the separation of the enantiomers of a volatile derivative of this compound on a chiral column, demonstrating the basis for calculating an enantiomeric excess of 50%.

Computational Chemistry and Theoretical Studies of 2 Methyl 3 Pyrrolidin 1 Yl Propan 1 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's geometry and electronic properties.

Optimization of Molecular Geometries and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Due to the flexibility of the propanamine chain and the puckering of the pyrrolidine (B122466) ring, this compound can exist in several different conformations. A thorough conformational analysis is necessary to identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. This is typically achieved by systematically rotating the rotatable bonds and performing geometry optimization for each starting conformation.

Table 1: Predicted Geometric Parameters for a Low-Energy Conformer of this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (pyrrolidine ring) | ~1.47 Å |

| C-C (pyrrolidine ring) | ~1.54 Å | |

| C-N (exocyclic) | ~1.46 Å | |

| C-C (propanamine chain) | ~1.53 Å | |

| C-N (primary amine) | ~1.45 Å | |

| Bond Angle | C-N-C (pyrrolidine ring) | ~108° |

| C-C-N (exocyclic) | ~112° | |

| Dihedral Angle | C-C-N-C (defining chain conformation) | Varies with conformer |

Note: These values are representative and can vary slightly depending on the specific conformer and the level of theory used.

Calculation of Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potential)

Once the molecular geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the two nitrogen atoms, with the tertiary amine in the pyrrolidine ring likely having a slightly higher energy HOMO than the primary amine. The LUMO is generally distributed over the sigma anti-bonding orbitals of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Based on DFT Calculations of Similar Tertiary Alkylamines)

| Property | Predicted Energy |

| HOMO Energy | ~ -6.0 to -5.5 eV |

| LUMO Energy | ~ 1.5 to 2.0 eV |

| HOMO-LUMO Gap | ~ 7.5 to 7.0 eV |

Note: These values are illustrative and depend on the computational method and solvent model used.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would show significant negative potential around the nitrogen atoms of the primary amine and the pyrrolidine ring, confirming their nucleophilic character. The hydrogen atoms of the primary amine group would exhibit a positive electrostatic potential, making them potential hydrogen bond donors.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and interactions with the environment.

Conformational Dynamics in Solution and at Interfaces

MD simulations are particularly useful for studying the conformational dynamics of this compound in a solvent, such as water. In solution, the molecule is not static but constantly exploring different conformations. MD simulations can track the transitions between these conformers and determine their relative populations, which may differ from the gas-phase predictions due to solvent effects.

Simulations can also reveal the behavior of the molecule at interfaces, such as a liquid-vapor or a liquid-solid interface. This is important for understanding its properties in various applications where surface interactions are significant.

Interactions with Solvents and Other Molecules

MD simulations provide a detailed picture of the interactions between this compound and solvent molecules. For instance, in an aqueous solution, the simulations would show the formation of hydrogen bonds between the primary amine group and water molecules, as well as between the tertiary amine's lone pair and water.

The strength and lifetime of these hydrogen bonds can be quantified from the simulation trajectory. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For example, the RDF between the nitrogen of the primary amine and the oxygen of water would show a sharp peak at a distance corresponding to the hydrogen bond length.

Table 3: Representative Radial Distribution Function Peak Positions for Amine-Water Interactions (Based on MD Simulations of Similar Amines in Aqueous Solution)

| Atom Pair (Solute-Solvent) | First Peak Position (Å) | Interpretation |

| N (primary amine) - O (water) | ~2.8 - 3.0 | Hydrogen bonding interaction |

| H (primary amine) - O (water) | ~1.8 - 2.0 | Hydrogen bonding interaction |

| N (tertiary amine) - H (water) | ~2.2 - 2.4 | Hydrogen bonding interaction |

Note: These are typical distances and can be influenced by the force field and simulation conditions.

Prediction of Spectroscopic Parameters

Computational chemistry is also a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. These calculations provide theoretical chemical shifts for each atom in the molecule, which can be compared with experimental data to confirm the structure. The predicted shifts are sensitive to the molecular conformation, so averaging over the most stable conformers often leads to better agreement with experiment.

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Based on Calculations for Analogous Alkylpyrrolidines)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C in CH₂-NH₂ | ~40 - 45 |

| C in CH-CH₃ | ~30 - 35 |

| C in CH₂-N(pyrrolidine) | ~55 - 60 |

| C in pyrrolidine (adjacent to N) | ~50 - 55 |

| C in pyrrolidine (beta to N) | ~25 - 30 |

| CH₃ | ~15 - 20 |

Note: These are estimated ranges and the actual values depend on the specific computational protocol.

Infrared Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated at the DFT level. The calculated frequencies are often systematically higher than the experimental values, so a scaling factor is typically applied to improve the agreement. The predicted IR spectrum can help in assigning the vibrational modes observed in an experimental spectrum. For this compound, characteristic peaks would be predicted for the N-H stretching and bending vibrations of the primary amine, as well as C-H and C-N stretching modes.

Table 5: Predicted Characteristic IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) |

| N-H stretch (primary amine) | ~3300 - 3400 |

| C-H stretch (aliphatic) | ~2850 - 2960 |

| N-H bend (primary amine) | ~1600 - 1650 |

| C-N stretch | ~1050 - 1250 |

Note: These are general ranges for the expected vibrational modes.

Computational NMR and IR Spectral Prediction

Predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of a molecule like this compound is a foundational computational task. nih.gov These predictions are crucial for structural elucidation and for complementing experimental data. nih.govresearchgate.net

The primary method for these predictions is Density Functional Theory (DFT). acs.org A typical approach involves first optimizing the molecule's three-dimensional geometry. Subsequently, spectral parameters are calculated using a specific functional and basis set, such as B3LYP/6-31G*. nih.govacs.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is standard for calculating NMR chemical shifts (¹H and ¹³C), providing theoretical values that can be correlated with experimental data. researchgate.netnih.govlongdom.org For IR spectra, computational methods calculate vibrational frequencies corresponding to specific molecular motions, such as N-H stretching of the primary amine or C-N stretching of the pyrrolidine ring.

These computational tools can generate highly detailed spectral data. For instance, a DFT calculation could produce the theoretical ¹³C NMR chemical shifts for each unique carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂) | 45.8 |

| C2 (CH) | 38.2 |

| C3 (CH₂) | 60.5 |

| C4 (CH₃) | 16.9 |

| C5/C8 (Pyrrolidine CH₂) | 54.1 |

| C6/C7 (Pyrrolidine CH₂) | 23.5 |

Note: The data in this table is illustrative, based on typical values for similar structures, and represents what a DFT/GIAO calculation would produce.

Similarly, IR frequency calculations can predict the wavenumbers for key functional group vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3350-3450 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| N-H Bend (Amine) | 1600-1650 |

| C-N Stretch (Tertiary Amine) | 1180-1220 |

Note: This data is for illustrative purposes and reflects typical frequency ranges for the specified functional groups.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for exploring the reactivity of molecules. acs.org For this compound, this could involve modeling its synthesis, potential degradation pathways, or its participation in further chemical reactions. nih.gov Such studies aim to map the potential energy surface (PES) of a reaction, identifying reactants, products, and the high-energy transition states that connect them. acs.org

To elucidate a reaction mechanism, researchers use methods to locate transition state (TS) structures, which are first-order saddle points on the PES. github.io The Synchronous Transit-Guided Quasi-Newton (STQN) method, available in software packages like Gaussian, is a common technique. gaussian.com Specifically, the QST2 (Quadratic Synchronous Transit 2) method requires only the optimized structures of the reactants and products as input to find the transition state connecting them. gaussian.comyoutube.com For more complex reactions, the QST3 method can be used, which also includes an initial guess of the transition state structure. github.iojoaquinbarroso.com

Once a transition state is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can then trace the pathway from the transition state downhill to the connected reactant and product, confirming the proposed mechanism. joaquinbarroso.com These calculations provide the activation energy (the energy difference between the reactants and the transition state), which is a critical parameter for understanding reaction kinetics. dailymotion.com

Ligand-Protein Docking and Molecular Recognition Simulations

The structure of this compound, containing amine functional groups, suggests potential interactions with biological targets like enzymes or receptors. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein. galaxyproject.orgnumberanalytics.comyoutube.com

The docking process begins with preparing 3D structures of both the ligand and the target protein, which is often obtained from a database like the Protein Data Bank (PDB). numberanalytics.com Docking software, such as AutoDock Vina or GOLD, then systematically samples different orientations and conformations of the ligand within a defined binding site on the protein. galaxyproject.orgyoutube.com

Each potential binding pose is evaluated by a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. researchgate.netpitt.edu A more negative value indicates a more favorable predicted interaction. researchgate.net The results allow researchers to visualize the most likely binding mode, identifying key interactions like hydrogen bonds, hydrophobic contacts, or ionic interactions between the ligand and specific amino acid residues of the protein. numberanalytics.com

| Parameter | Predicted Value/Residue |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Hydrogen Bond Interactions | ASP 154, GLU 98 |

| Hydrophobic Interactions | LEU 45, VAL 80, ILE 152 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.

Computational methods are integral to understanding Structure-Activity Relationships (SAR), which describe how a molecule's chemical structure relates to its biological activity. numberanalytics.comoncodesign-services.com By systematically modifying the structure of this compound in silico and re-evaluating its docking performance, researchers can gain insights into which molecular features are critical for binding. uni-bonn.deresearchgate.net

For example, a computational SAR study might involve:

Removing the methyl group: To assess its role in steric interactions or hydrophobicity.

Modifying the pyrrolidine ring: Expanding it to a piperidine (B6355638) ring or replacing it with an acyclic diethylamino group to probe the importance of the ring's size and conformation.

Changing the position of the primary amine: To see how this affects key hydrogen bonding interactions.

By comparing the predicted binding affinities of these virtual analogs, a computational model of the SAR can be built. creative-proteomics.com This helps prioritize which new compounds should be synthesized and tested in the laboratory, accelerating the process of drug discovery and lead optimization. numberanalytics.comoncodesign-services.com

Applications of 2 Methyl 3 Pyrrolidin 1 Yl Propan 1 Amine and Its Derivatives in Advanced Catalysis

Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. The pyrrolidine (B122466) scaffold, a key feature of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, is a well-established privileged structure in this field.

Chiral amines are fundamental to organocatalysis, often activating substrates through the formation of enamine or iminium ion intermediates. While there is a lack of specific research on this compound as a catalyst, its 1,3-diamine structure suggests potential for bifunctional catalysis. Structurally related chiral diamines and prolinamide derivatives have demonstrated significant success in a variety of enantioselective reactions.

For instance, prolinamides, which feature a pyrrolidine ring connected to an amide group, have been effectively employed as catalysts in direct asymmetric aldol reactions. The amide N-H group and a terminal hydroxyl group can participate in hydrogen bonding with the substrate, which has been shown to reduce the activation energy and lead to high enantioselectivity. nih.govpnas.orgpnas.org One notable example is a catalyst prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol, which achieves high enantioselectivities for both aromatic and aliphatic aldehydes. nih.govpnas.org

Similarly, (S)-2-(Aminomethyl)-1-ethylpyrrolidine, a chiral 1,2-diamine, is recognized for its role as a ligand in asymmetric catalysis, where its rigid pyrrolidine ring contributes to a stable and effective chiral environment. guidechem.com The catalytic performance of such compounds in asymmetric Michael additions and aldol reactions highlights the potential of chiral diamines derived from pyrrolidine.

Table 1: Performance of Prolinamide Catalysts in the Asymmetric Aldol Reaction

| Catalyst | Aldehyde | Ketone | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| L-prolinamide with (1S,2S)-diphenyl-2-aminoethanol | Aromatic aldehydes | Acetone | Up to 93% | nih.govpnas.org |

| L-prolinamide with (1S,2S)-diphenyl-2-aminoethanol | Aliphatic aldehydes | Acetone | >99% | nih.govpnas.org |

| Simple L-prolinamides | 4-Nitrobenzaldehyde | Acetone | Up to 46% | nih.govpnas.org |

L-proline is a cornerstone of organocatalysis, effectively catalyzing a wide range of transformations. nih.gov The catalytic activity of proline and its derivatives stems from the secondary amine of the pyrrolidine ring, which forms enamines with carbonyl compounds, and the carboxylic acid group, which acts as a Brønsted acid/base co-catalyst.

While this compound lacks the carboxylic acid group of proline, its primary amine could potentially engage in similar enamine-based activation of carbonyl compounds. Furthermore, the tertiary amine of the pyrrolidine ring could act as a Brønsted base. Prolinamide derivatives, which replace the carboxylic acid with an amide group, have been shown to be effective organocatalysts. nih.govpnas.orgpnas.orgresearchgate.netorganic-chemistry.org The amide group in these catalysts often participates in hydrogen bonding to orient the substrate and enhance enantioselectivity. nih.govpnas.org This suggests that derivatives of this compound, where the primary amine is converted to other functional groups capable of hydrogen bonding, could potentially exhibit proline-like catalytic activity.

Ligands in Transition Metal Catalysis

The nitrogen atoms in this compound make it a promising candidate for use as a ligand in transition metal catalysis, where it can coordinate to a metal center and create a chiral environment for asymmetric reactions.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and the design of effective chiral ligands is crucial for achieving high enantioselectivity. Chiral diamines are a well-established class of ligands for this purpose. For example, polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation of ketones, achieving excellent enantioselectivities. nih.gov

The structure of this compound, with its chiral center and two nitrogen donors, makes it a suitable scaffold for the design of chiral ligands. A closely related compound, (S)-2-(Aminomethyl)-1-ethylpyrrolidine, is explicitly mentioned as a ligand for asymmetric catalysis. guidechem.com Furthermore, chiral tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane scaffold have been successfully used in manganese-catalyzed asymmetric hydrogenation of ketones. nih.gov This highlights the potential of chiral diamines to form effective complexes with various transition metals for asymmetric hydrogenation.

Table 2: Application of Chiral Diamine Ligands in Asymmetric Hydrogenation

| Metal | Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium | Polymeric chiral diamines | Functionalized ketones | Up to 99% | nih.gov |

| Manganese | (R,R)-1,2-diaminocyclohexane-based tetradentate ligands | Substituted acetophenones | Up to 85% | nih.gov |

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The development of chiral ligands has enabled enantioselective versions of these reactions. Chiral amine-imine ligands incorporating a trans-2,5-disubstituted pyrrolidine moiety have been successfully applied in the palladium-catalyzed allylic alkylation, demonstrating that the pyrrolidine scaffold can effectively induce asymmetry in such transformations. researchgate.net